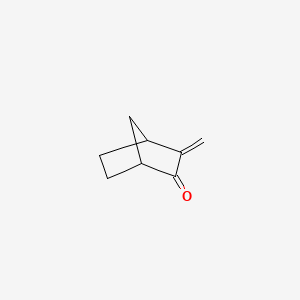

3-Methylene-2-norbornanone

Beschreibung

Evolution of Norbornane (B1196662) Chemistry and Bridged Bicyclic Ketones

The study of norbornane and its derivatives has a storied history in organic chemistry, serving as a foundational model for understanding the behavior of strained polycyclic molecules. wikipedia.orgfiveable.me Norbornane, also known as bicyclo[2.2.1]heptane, possesses a rigid, three-dimensional structure characterized by significant ring strain due to its bridged bicyclic nature. wikipedia.orgfiveable.memasterorganicchemistry.com This inherent strain profoundly influences its reactivity and physical properties, making it a subject of intense investigation. fiveable.me

The name "norbornane" itself is derived from "bornane" (1,7,7-trimethylnorbornane), a derivative of camphor, with the "nor" prefix indicating the absence of the methyl groups. wikipedia.org The synthesis and reactions of bridged bicyclic ketones, such as norcamphor (B56629) (bicyclo[2.2.1]heptan-2-one), have been pivotal in the development of synthetic methodologies and the understanding of reaction mechanisms. wikipedia.orggla.ac.uk Early work focused on understanding the unique reactivity imparted by the bicyclic framework, including rearrangements and the stereochemical outcomes of reactions. researchgate.net The development of methods to synthesize and modify these structures, such as the Diels-Alder reaction, has been instrumental in expanding the scope of norbornane chemistry. wikipedia.orgacs.orgrsc.org

Structural Features and Chemical Significance of the Bicyclo[2.2.1]heptan-2-one Skeleton

The bicyclo[2.2.1]heptan-2-one, or norcamphor, skeleton is a cornerstone of bridged bicyclic chemistry. wikipedia.orgcymitquimica.com Its rigid framework locks the molecule into a specific conformation, providing a unique platform to study stereoelectronic effects and reaction stereoselectivity. The presence of the ketone functional group at the 2-position introduces a site of reactivity, making it susceptible to nucleophilic attack and other transformations. cymitquimica.com

The significance of the norbornanone skeleton extends to its use as a versatile building block in organic synthesis. wikipedia.orgcymitquimica.com Its constrained geometry allows for predictable control over the stereochemical course of reactions, a critical aspect in the synthesis of complex molecules like pharmaceuticals and natural products. ontosight.ai Furthermore, derivatives of the bicyclo[2.2.1]heptan-2-one skeleton have been instrumental in the study of fundamental concepts such as the non-classical carbocation theory, sparked by investigations into the 2-norbornyl cation. wikipedia.org

Unique Characteristics and Research Context of 3-Methylene-2-norbornanone

This compound is a derivative of norcamphor that possesses an exocyclic double bond adjacent to the ketone. This α,β-unsaturated ketone system within a strained bicyclic framework imparts unique reactivity to the molecule. It is a colorless to pale yellow liquid with a characteristic odor. chembk.com

The presence of the methylene (B1212753) group conjugated with the carbonyl group makes this compound a Michael acceptor, susceptible to conjugate addition reactions. researchgate.net This reactivity has been exploited in various synthetic applications. For instance, it can react with 4-anisaldehyde in the presence of a photocatalyst to form a more complex bicyclic ketone. sigmaaldrich.com It can also be treated with aryl lithium reagents to produce 2-aryl-3-methylene-endo-norbornanols. sigmaaldrich.com

Recent research has highlighted the potential of this compound in medicinal chemistry. nih.gov Studies have identified it as a potent antiproliferative agent, showing activity against certain cancer cell lines. researchgate.netnih.gov This biological activity is thought to be related to its ability to act as a Michael acceptor and potentially interact with biological macromolecules. researchgate.net The compound has also been used in photoredox catalysis for the site-selective modification of peptides. princeton.edu

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O | chembk.comsigmaaldrich.comnist.govcymitquimica.com |

| Molecular Weight | 122.16 g/mol | chembk.comsigmaaldrich.com |

| Boiling Point | 69-71 °C at 11 mmHg | chembk.comsigmaaldrich.com |

| Density | 0.997 g/mL at 25 °C | chembk.comsigmaaldrich.com |

| Refractive Index | n20/D 1.493 | chembk.comsigmaaldrich.com |

| CAS Number | 5597-27-3 | sigmaaldrich.comnist.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylidenebicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-5-6-2-3-7(4-6)8(5)9/h6-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOOZJAPZFHNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C2CCC(C2)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971372 | |

| Record name | 3-Methylidenebicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5597-27-3 | |

| Record name | Methylenenorcamphor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5597-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylenenorbornan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005597273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylene-2-norbornanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylidenebicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylenenorbornan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methylene 2 Norbornanone and Its Advanced Precursors

Classical and Modern Approaches to the 2-Norbornanone Core for Derivatization

The bicyclo[2.2.1]heptan-2-one, or 2-norbornanone, framework is a key precursor for 3-methylene-2-norbornanone. Historically, its preparation involved a multi-step sequence starting from the Diels-Alder reaction of cyclopentadiene (B3395910) and vinyl acetate (B1210297). This was followed by hydrogenation of the resulting adduct, saponification of the acetate group, and subsequent oxidation to yield the desired ketone. orgsyn.orgwikipedia.org

| Method | Starting Material | Key Reagents | Product | Overall Yield |

| Classical (Diels-Alder) | Cyclopentadiene, Vinyl Acetate | 1. H₂, 2. Base, 3. Chromic Acid | 2-Norbornanone | Moderate |

| Classical (Formate Ester) | Norbornene | 1. HCOOH, 2. Chromic Acid/Acetone | 2-Norbornanone | 90.5–92.5% (for formate) |

| Modern (Hydration/Oxidation) | Norbornene | 1. H₂SO₄, 2. 4-hydroxy-TEMPO/CuCl/TBN, O₂ | 2-Norbornanone | 91% |

Strategies for Introducing the 3-Methylene Moiety

Once the 2-norbornanone core is established, the critical step is the introduction of the 3-methylene group. This is typically accomplished through olefination reactions or condensation-elimination pathways.

The Wittig reaction is a widely employed method for converting ketones into alkenes. In the context of this compound synthesis, this involves the reaction of 2-norbornanone with a methylenating Wittig reagent, such as methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base. This reaction reliably forms the exocyclic double bond.

Variations of the Wittig reaction, such as the Horner-Wadsworth-Emmons reaction, can also be utilized. These methods often offer advantages in terms of reagent accessibility and ease of product purification. Other related methylenation procedures, including the use of Tebbe's reagent or Petasis reagent, provide alternative routes to the desired product, particularly when dealing with sensitive substrates.

An alternative strategy for introducing the methylene (B1212753) group involves a two-step condensation and elimination sequence. This typically begins with an aldol-type condensation of 2-norbornanone with formaldehyde, often under basic conditions, to form a 3-hydroxymethyl-2-norbornanone intermediate.

Subsequent dehydration of this alcohol derivative under acidic or basic conditions leads to the formation of the exocyclic double bond, yielding this compound. The choice of reaction conditions for both the condensation and elimination steps is crucial to optimize the yield and minimize side reactions.

Asymmetric Synthesis of Chiral this compound Derivatives

The development of enantioselective methods to access chiral derivatives of this compound is of significant interest due to their potential applications in asymmetric synthesis and medicinal chemistry.

One approach to obtaining optically active 2-norbornanone precursors involves the use of chiral auxiliaries in the initial Diels-Alder reaction. For instance, the reaction of cyclopentadiene with an optically active acrylate (B77674) ester can produce a chiral norbornene-2-carboxylic acid ester. google.com This can then be converted to the corresponding optically active 2-norbornanone through a series of transformations including hydrolysis, hydrogenation, and oxidative decarboxylation. google.comgoogle.com

Another strategy employs a chiral dienophile, such as (2S)-2-tert-butyl-5-methylene-1,3-dioxolan-4-one, in a Diels-Alder reaction with cyclopentadiene. google.comgoogle.com The resulting spiro compound can be hydrolyzed to an optically active 2-hydroxy-5-norbornene-2-carboxylic acid, which serves as a precursor to the chiral 2-norbornanone. google.com

Kinetic resolution provides a means to separate enantiomers of a racemic mixture. In the context of norcamphor (B56629) derivatives, this can be achieved through enzymatic or chemical methods. For example, horse liver alcohol dehydrogenase has been used for the asymmetric oxidation or reduction of racemic 2-norbornanol or 2-norbornanone, respectively, to obtain optically active products. google.com

Chiral Auxiliary-Mediated Syntheses

The asymmetric synthesis of the norbornanone framework, a key structural feature of this compound, can be effectively achieved using chiral auxiliaries. These temporary chiral controllers guide the stereochemical outcome of reactions, leading to the formation of enantioenriched products. A prominent strategy involves the use of chiral oxazolidinones in Diels-Alder reactions, which are fundamental for constructing the bicyclo[2.2.1]heptane skeleton.

A "latent synthon" strategy exemplifies this approach, where a universal alkene substrate bearing a chiral auxiliary undergoes a highly stereoselective Diels-Alder reaction. nih.gov For instance, the reaction of cyclopentadiene with a dienophile derived from an oxazolidinone can proceed with high yield and endo-selectivity. The stereochemical information imparted by the chiral auxiliary is then carried through subsequent transformations to afford a range of optically enriched norbornane (B1196662) derivatives. nih.gov While this method does not directly yield this compound, the resulting functionalized norbornenes are versatile intermediates that can be further elaborated to the target molecule.

The reaction conditions for these asymmetric Diels-Alder reactions are crucial for achieving high stereoselectivity. Lewis acids such as Ni(ClO4)2·6H2O, in combination with chiral bisoxazoline (Box) ligands, have been shown to be effective catalysts. nih.gov The choice of solvent and reaction temperature also significantly influences the yield and enantiomeric excess of the desired product.

Table 1: Representative Chiral Auxiliary-Mediated Diels-Alder Reaction for Norbornene Synthesis nih.gov

| Entry | Lewis Acid | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Ni(OTf)2 | L1 | CH2Cl2 | -30 | 84 | 95 |

| 2 | Ni(ClO4)2·6H2O | L1 | CH2Cl2 | -30 | 75 | 95 |

Note: This table represents a general approach to chiral norbornene synthesis, a precursor to the target compound.

Photocatalytic and Radical-Based Synthetic Routes to this compound

Modern synthetic chemistry has increasingly embraced photocatalytic and radical-based methods for the construction of complex molecular architectures under mild conditions. These approaches offer unique reactivity patterns that are often complementary to traditional thermal reactions.

While the direct synthesis of this compound via these methods is not yet extensively documented, related bicyclic systems have been successfully constructed using such strategies. For instance, the synthesis of bicyclo[3.2.0]heptanes has been achieved through an organophotoredox-catalyzed stereoselective anion radical [2+2] photocycloaddition of aryl bis-enone derivatives. mdpi.com This process, which can be mediated by organic dyes like Eosin Y under visible light irradiation, demonstrates the potential of photocatalysis in forming bicyclic frameworks. mdpi.com The application of such a [2+2] photocycloaddition strategy to suitable precursors could potentially lead to the synthesis of the norbornanone skeleton.

Radical cyclizations also present a powerful tool for the synthesis of functionalized cyclic compounds. rsc.orgnih.gov These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a tethered alkene or alkyne. rsc.orgnih.gov For example, a thermoinduced radical homolytic substitution cyclization of alkenyl tethered sulfinate esters has been developed for the synthesis of sultines. nih.gov The principles of radical cyclization could be adapted to precursors of this compound, where a suitably functionalized acyclic or monocyclic substrate undergoes a radical-mediated ring closure to form the desired bicyclo[2.2.1]heptane system. acs.org

Novel Cyclization and Rearrangement Strategies Towards Norbornanone Frameworks

The construction of the rigid and strained norbornanone framework has inspired the development of novel cyclization and rearrangement strategies. These methods often provide access to substituted bicyclo[2.2.1]heptane derivatives that are difficult to obtain through conventional routes.

The Diels-Alder reaction remains a cornerstone for the synthesis of the norbornane skeleton. masterorganicchemistry.com Variations of this reaction, such as intramolecular versions, offer efficient pathways to complex polycyclic systems. scholaris.ca The reaction of cyclopentadiene with appropriate dienophiles can directly lead to norbornene derivatives, which are key intermediates for this compound. nih.gov

Rearrangement reactions, particularly the Wagner-Meerwein rearrangement, are characteristic of bicyclic terpene chemistry and are highly relevant to the synthesis of norbornanone frameworks. researchgate.netwikipedia.org This type of rearrangement involves the 1,2-migration of a hydrogen, alkyl, or aryl group in a carbocationic intermediate. wikipedia.org While a direct synthesis of this compound via a Wagner-Meerwein rearrangement is not explicitly detailed in the literature, the rearrangement of other bicyclo[2.2.1]heptane derivatives is a well-established phenomenon. researchgate.net For instance, the conversion of isoborneol (B83184) to camphene (B42988) is a classic example of such a rearrangement. wikipedia.org It is conceivable that a strategically designed precursor could undergo a controlled Wagner-Meerwein rearrangement to furnish the this compound scaffold.

Furthermore, ring-contraction strategies, such as the Wolff rearrangement of a 3-diazobicyclo[2.2.1]heptan-2-one derivative, have been employed to synthesize bicyclo[2.1.1]hexane systems. This highlights the utility of rearrangement reactions in modifying the core structure of bicyclic compounds.

Reactivity and Mechanistic Insights of 3 Methylene 2 Norbornanone

Electrophilic and Nucleophilic Reactivity of the Exocyclic Methylene (B1212753) Group

The exocyclic double bond in 3-Methylene-2-norbornanone is activated by the adjacent carbonyl group, making it susceptible to attack by a variety of nucleophiles and also enabling it to participate in cycloaddition reactions.

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgewadirect.com In this reaction, a nucleophile adds to the β-carbon of the unsaturated system. masterorganicchemistry.com For this compound, this corresponds to the addition to the exocyclic methylene carbon. The reaction is driven by the formation of a more stable enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. masterorganicchemistry.comchemistrysteps.com A variety of nucleophiles, including carbanions, amines, and thiols, can participate in conjugate additions. masterorganicchemistry.com

A notable example of a conjugate addition-type reaction involving this compound is its reaction with 4-anisaldehyde in the presence of a tetrabutylammonium (B224687) decatungstate photocatalyst, which yields 3-(2-(4-methoxyphenyl)-2-oxoethyl)bicyclo[2.2.1]heptan-2-one. sigmaaldrich.com

The general mechanism for the Michael addition involves the attack of a nucleophile on the electrophilic β-carbon of the α,β-unsaturated system. youtube.com This leads to the formation of a resonance-stabilized enolate, which is then protonated to give the final product. wikipedia.org The regioselectivity of the attack (1,4- versus 1,2-addition) is influenced by the nature of the nucleophile. "Soft" nucleophiles, such as enolates, cuprates, amines, and thiols, generally favor the 1,4-conjugate addition. masterorganicchemistry.com

| Nucleophile Type | General Product Structure |

| Carbon Nucleophiles (e.g., Enolates) | 3-Substituted-2-norbornanone |

| Amines | 3-(Aminomethyl)-2-norbornanone |

| Thiols | 3-(Thio-methyl)-2-norbornanone |

This table illustrates the expected products from the conjugate addition of different classes of nucleophiles to this compound.

The conjugate addition of amines to α,β-unsaturated ketones proceeds via nucleophilic attack of the amine on the β-carbon, forming a zwitterionic intermediate which then undergoes a proton transfer to yield the final product. youtube.com Similarly, thiols can add to the activated double bond, a reaction that is often catalyzed by a base to form the more nucleophilic thiolate anion. wikipedia.org

The reaction of this compound with organometallic reagents can proceed via two main pathways: 1,2-addition to the carbonyl group or 1,4-conjugate addition to the exocyclic methylene group. The outcome is highly dependent on the type of organometallic reagent used.

Hard nucleophiles, such as organolithium and Grignard reagents, typically favor 1,2-addition, attacking the electrophilic carbonyl carbon directly. libretexts.org In the case of this compound, treatment with aryllithium reagents leads to the formation of 2-Aryl-3-methylene-endo-norbornanols. sigmaaldrich.com This indicates a stereoselective attack on the carbonyl group, with the aryl group adding to the less sterically hindered exo face of the norbornanone system, resulting in an endo-alcohol.

In contrast, soft nucleophiles like organocuprates (Gilman reagents) are well-known to favor 1,4-conjugate addition to α,β-unsaturated ketones. wikipedia.orgchemistrytalk.orgyoutube.commasterorganicchemistry.comyoutube.com When this compound is treated with a Gilman reagent, the nucleophilic alkyl or aryl group is expected to add to the exocyclic methylene carbon, leading to the formation of a lithium enolate. Subsequent aqueous workup would then yield the corresponding 3-substituted-2-norbornanone. libretexts.orgorganicchemistrytutor.com

| Organometallic Reagent | Predominant Mode of Addition | Expected Product with this compound |

| Aryllithium (ArLi) | 1,2-Addition | 2-Aryl-3-methylene-endo-2-norbornanol |

| Grignard (RMgX) | 1,2-Addition | 2-Alkyl/Aryl-3-methylene-endo-2-norbornanol |

| Gilman (R₂CuLi) | 1,4-Conjugate Addition | 3-Alkyl/Aryl-3-methyl-2-norbornanone |

This interactive table summarizes the different reaction pathways of organometallic reagents with this compound.

The electron-deficient exocyclic double bond of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. organic-chemistry.org This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings. nih.gov The reaction involves a concerted [π4s + π2s] cycloaddition between a 1,3-dipole and a dipolarophile. organic-chemistry.org

A common example of a 1,3-dipole used in these reactions is a diazoalkane, such as diazomethane (B1218177). The reaction of a diazoalkane with an alkene leads to the formation of a pyrazoline ring. wikipedia.org In the case of this compound, the reaction with diazomethane would be expected to yield a spiro-pyrazoline derivative, where the pyrazoline ring is attached at the exocyclic methylene position. The regioselectivity of the addition is governed by the electronic properties of both the dipole and the dipolarophile. wikipedia.org

The stereochemistry of the cycloaddition to norbornene systems is typically controlled by steric hindrance, with the dipole approaching from the less hindered exo face.

Reactivity of the Carbonyl Functionality in the Bicyclic System

The carbonyl group in this compound undergoes typical reactions of ketones, including oxidation, reduction, and derivatization.

The reduction of the carbonyl group in this compound can be achieved using various hydride reagents. The presence of the conjugated double bond, however, introduces the possibility of 1,4-reduction in addition to the standard 1,2-reduction of the carbonyl.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the carbonyl group and the conjugated double bond, especially when the reagent is in excess. ic.ac.ukadichemistry.com This would lead to the formation of 3-methyl-2-norbornanol. However, by employing a technique known as inverse addition (adding the hydride reagent to the ketone), it is often possible to achieve selective 1,2-reduction of the carbonyl group to the corresponding allylic alcohol, 3-methylene-2-norbornanol. ic.ac.uk The stereochemistry of the reduction of substituted norbornanones is influenced by steric factors, with the hydride typically attacking from the less hindered exo face to produce the endo-alcohol. gatech.edu

Oxidation of this compound can proceed at either the carbonyl group or the exocyclic double bond. The Baeyer-Villiger oxidation, which converts ketones to esters (or lactones from cyclic ketones) using peroxyacids, is a characteristic reaction of the carbonyl group. wikipedia.orgorganicchemistrytutor.com For 2-norbornanone derivatives, this oxidation results in the insertion of an oxygen atom adjacent to the carbonyl carbon, yielding a bicyclic lactone. pitt.edu The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. organic-chemistry.org

The exocyclic double bond can be oxidized to an epoxide using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. organic-chemistry.orgmdpi.com This would result in the formation of a spiro-epoxide at the 3-position.

The carbonyl group of this compound can be readily converted into various derivatives through condensation reactions with nitrogen-based nucleophiles. A common derivatization is the formation of an oxime by reaction with hydroxylamine (B1172632). This reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.

Similarly, reaction with hydrazine (B178648) or substituted hydrazines (e.g., 2,4-dinitrophenylhydrazine) would yield the corresponding hydrazone or substituted hydrazone. These derivatives are often crystalline solids with sharp melting points, which historically have been used for the identification and characterization of ketones.

Rearrangement Reactions Involving the Norbornanone Skeleton

The strained bicyclic framework of this compound makes it a substrate for a variety of skeletal rearrangement reactions. These transformations are often driven by the release of ring strain and the formation of more stable intermediates.

The Wagner-Meerwein rearrangement is a characteristic reaction of carbocations within bicyclic systems, involving a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center. wikipedia.orglscollege.ac.in In the context of the norbornanone skeleton, these rearrangements are typically initiated by the formation of a carbocation. The driving force is the formation of a more stable carbocation or the relief of inherent ring strain. slideshare.net

For derivatives of this compound, carbocationic processes can be triggered under acidic conditions. For instance, protonation of the carbonyl oxygen followed by the involvement of the exocyclic double bond can lead to the formation of a carbocation at the C3 position. This intermediate can then undergo a series of 1,2-shifts. The migration of one of the bridgehead carbon bonds (e.g., the C4-C5 bond) to the electron-deficient center would result in a significant skeletal reorganization. Such rearrangements are common in terpene chemistry, where the norbornane (B1196662) framework is prevalent. youtube.com The reaction is a class of carbocation 1,2-rearrangement reactions and can be described as a cationic unifr.chacs.org-sigmatropic rearrangement. lscollege.ac.in

| Initiating Step | Migrating Group | Intermediate Carbocation | Potential Product Skeleton |

| Protonation of carbonyl | C1-C6 bond | Tertiary carbocation | Rearranged bicyclo[3.2.1]octanone |

| Electrophilic addition to C=CH₂ | C4-C5 bond | Secondary carbocation | Expanded ring system |

This table represents plausible rearrangement pathways based on established Wagner-Meerwein principles in bicyclic systems.

Photochemical reactions provide an alternative pathway for the rearrangement of ketones like this compound. Norrish reactions, which are photochemical transformations of ketones and aldehydes, are particularly relevant. wikipedia.org

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond (α-scission) upon photoexcitation of the carbonyl group. wikipedia.orgaskfilo.com For this compound, this would involve the cleavage of either the C1-C2 or C2-C3 bond. Cleavage of the C1-C2 bond would generate a 1,3-biradical. This biradical can undergo several subsequent reactions, including decarbonylation (loss of carbon monoxide) to form a new radical species, which can then lead to rearranged hydrocarbon products. researchgate.net This type of reaction has been utilized in the synthesis of complex natural products featuring norbornanone frameworks. scispace.com

The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, forming a 1,4-biradical. wikipedia.orgresearchgate.net In the rigid structure of this compound, the availability of an appropriately positioned γ-hydrogen is crucial. If a γ-hydrogen is accessible (e.g., at C6 or C7), the resulting 1,4-biradical can undergo either fragmentation (cleavage of the Cα-Cβ bond) to yield an enol and an alkene, or intramolecular combination to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.org

| Reaction Type | Initial Step | Key Intermediate | Major Products |

| Norrish Type I | α-cleavage of C1-C2 or C2-C3 bond | Acyl-alkyl biradical | Decarbonylated products, unsaturated aldehydes |

| Norrish Type II | Intramolecular γ-hydrogen abstraction | 1,4-biradical | Ring-opened enols, cyclobutanol derivatives |

This table outlines the expected outcomes of Norrish photoreactions for the this compound structure.

The semi-pinacol rearrangement is a process involving a 1,2-migration in a system containing a leaving group on a carbon adjacent to a carbon bearing a hydroxyl group. wikipedia.org This rearrangement is a powerful method for constructing quaternary carbon centers and β-functionalized ketones. nih.govrsc.org It proceeds through a species where an electrophilic carbon is vicinal to an oxygen-containing carbon, which drives the 1,2-migration to form a carbonyl group. wikipedia.orgsynarchive.com

To induce a semi-pinacol rearrangement in the this compound system, the compound must first be converted into a suitable precursor, such as a 2,3-amino alcohol or a diol derivative. For example, epoxidation of the exocyclic double bond followed by ring-opening would generate a 1,2-diol. Subsequent treatment with acid could then initiate the rearrangement, leading to ring expansion or contraction depending on which bond migrates. The rigid, strained nature of the norbornane skeleton can influence the migratory aptitude of the different C-C bonds, potentially leading to highly specific and synthetically useful products.

Radical Reactivity and β-Scission Processes in Bridged Bicyclic Systems

The radical chemistry of this compound is of significant interest, particularly reactions involving β-scission. β-scission is a characteristic reaction of radicals where a bond beta to the radical center cleaves. wikipedia.org In bridged bicyclic systems, this process can be driven by the release of ring strain. unifr.ch

When an alkoxy radical is generated at the C2 position of the norbornanone framework (for instance, through reaction with a radical initiator), a C-C bond at the β-position can readily cleave. researchgate.net In this system, both the C1-C7 and C1-C6 bonds are beta to the C2 position. Cleavage of one of these bonds leads to a ring-opened radical intermediate, which can be trapped or undergo further reactions. This strategy is a powerful tool for converting stereoselectively bridged bicyclic systems into useful synthetic intermediates like functionalized cyclopentane (B165970) derivatives. unifr.chsonar.ch The preference for which bond cleaves can be influenced by factors such as the stability of the resulting radical. recercat.cat

Electron Transfer Mechanisms and Redox Chemistry of Norbornanone Derivatives

This compound can participate in reactions governed by single-electron transfer (SET) mechanisms, owing to the presence of both a carbonyl group and a conjugated alkene. The carbonyl group in norbornanone derivatives is known to facilitate electron transfer reactions. rsc.org

The compound can act as a Michael acceptor in reactions that proceed via photoredox catalysis. princeton.edu In such a process, a photocatalyst can mediate the transfer of a single electron, generating a radical anion from the this compound molecule. This radical anion is a key intermediate that can then react with other radical species. This approach is advantageous in complex chemical environments, as one-electron transfer mechanisms can be less susceptible to issues faced by traditional ionic mechanisms in aqueous media. princeton.edu Spectroscopic studies can sometimes confirm the presence of radical ions that arise from an electron transfer process. cambridgescholars.com

The redox potential of the molecule is a key parameter governing these reactions. The electron-withdrawing nature of the carbonyl group makes the conjugated system electrophilic and thus a good electron acceptor. Conversely, under certain conditions, the molecule could also act as an electron donor, although this is less common.

Stereochemical Control and Facial Selectivity in Reactions of this compound

The rigid, bicyclic structure of this compound exerts strong stereochemical control over its reactions. The molecule presents two distinct faces for reagent attack: the exo face and the endo face. The C7-methylene bridge typically presents significant steric hindrance to the endo face.

Consequently, nucleophilic attack at the carbonyl carbon (C2) or electrophilic/radical attack at the exocyclic double bond (C3 and its methylene carbon) predominantly occurs from the less hindered exo face. sonar.ch This high degree of facial selectivity is a hallmark of norbornane chemistry. For example, nucleophilic additions of Grignard reagents or hydrides to the carbonyl group are expected to yield the endo-alcohol with high diastereoselectivity. sonar.ch

This inherent facial selectivity is a powerful tool in synthesis, allowing for the predictable formation of specific stereoisomers. youtube.com The stereochemical outcome is dictated by the existing stereochemistry of the substrate, a phenomenon known as substrate control. youtube.com

| Reaction Site | Type of Attack | Favored Face of Attack | Resulting Stereochemistry |

| Carbonyl Carbon (C2) | Nucleophilic Addition | exo | endo-alcohol |

| Exocyclic Double Bond | Electrophilic Addition | exo | exo-adduct |

| Exocyclic Double Bond | Radical Addition | exo | exo-adduct |

This table summarizes the predictable stereochemical outcomes for reactions at the key functional groups of this compound based on steric hindrance.

Advanced Spectroscopic and Computational Investigations

Elucidation of Molecular Structure and Conformation through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the connectivity of atoms and their spatial arrangement. For a rigid bicyclic system like 3-Methylene-2-norbornanone, NMR is particularly powerful in establishing the regio- and stereochemistry.

Detailed ¹H and ¹³C NMR Analysis for Regio- and Stereoisomer Identification

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are characterized by a distinct set of signals that allow for the unambiguous assignment of each atom within the molecule. The analysis of chemical shifts, coupling constants, and through-space correlations in 2D NMR experiments provides a comprehensive picture of the molecule's rigid framework.

The ¹H NMR spectrum of this compound would be expected to show signals for the ten protons in the molecule. The two vinylic protons of the exocyclic methylene (B1212753) group are expected to appear as distinct singlets or narrowly split doublets in the downfield region, typically between 5.0 and 6.0 ppm, due to their deshielding by the adjacent carbonyl group and the double bond's anisotropy. The bridgehead protons would also exhibit characteristic shifts. The remaining aliphatic protons on the norbornane (B1196662) skeleton would appear in the more upfield region of the spectrum, with their precise chemical shifts and coupling patterns being highly dependent on their stereochemical environment (endo vs. exo) and their proximity to the carbonyl and methylene groups.

The complete assignment of the proton and carbon resonances can be achieved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). modgraph.co.uk These experiments reveal proton-proton and proton-carbon correlations, allowing for the definitive assignment of each signal to a specific atom in the molecule.

The ¹³C NMR spectrum provides complementary information, showing eight distinct signals corresponding to the eight carbon atoms in this compound. The carbonyl carbon is the most deshielded, appearing at the lowest field (typically around 200-210 ppm). The two sp²-hybridized carbons of the methylene group would be found in the vinylic region (around 100-150 ppm). The remaining sp³-hybridized carbons of the bicyclic framework would appear in the upfield region of the spectrum. The specific chemical shifts of these carbons are influenced by ring strain and substituent effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~205 |

| =CH₂ | ~5.8 (one H), ~5.2 (one H) | ~120 |

| C=C | - | ~145 |

| Bridgehead CH | ~3.0 | ~50 |

| Bridgehead CH | ~2.8 | ~48 |

| CH₂ | ~1.8 - 2.2 | ~35 |

| CH₂ | ~1.5 - 1.9 | ~30 |

| CH₂ | ~1.3 - 1.7 | ~25 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Strain Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the structural strain within a molecule. For this compound, these techniques provide key information about the carbonyl group, the exocyclic double bond, and the strained bicyclic framework.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). nist.gov Due to the presence of the five-membered ring within the bicyclic system, this band is expected to appear at a higher frequency (typically around 1750-1770 cm⁻¹) compared to a typical acyclic ketone. This shift to higher wavenumber is a direct consequence of the increased ring strain in the norbornanone skeleton.

Another key feature in the IR spectrum is the absorption due to the C=C stretching of the exocyclic methylene group, which is expected around 1650 cm⁻¹. The C-H stretching vibrations of the vinylidene protons will appear above 3000 cm⁻¹, while the C-H stretches of the aliphatic framework will be observed just below 3000 cm⁻¹. The fingerprint region of the spectrum (below 1500 cm⁻¹) will contain a complex pattern of bands arising from various bending and skeletal vibrations, which are characteristic of the molecule's unique structure.

Raman spectroscopy provides complementary information to IR spectroscopy. chemicalbook.com While the carbonyl stretch is also observable in the Raman spectrum, it is typically weaker than in the IR. Conversely, the C=C stretching vibration of the exocyclic double bond is expected to give a strong signal in the Raman spectrum due to the change in polarizability during this vibration. The symmetric C-H stretching vibrations of the bicyclic framework are also often prominent in the Raman spectrum. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| C=O Stretch | 1750 - 1770 | IR (strong) |

| C=C Stretch | 1640 - 1660 | Raman (strong), IR (medium) |

| =C-H Stretch | 3050 - 3150 | IR (medium), Raman (medium) |

| Aliphatic C-H Stretch | 2850 - 3000 | IR (strong), Raman (strong) |

Electronic Spectroscopy (UV-Vis and Circular Dichroism) and Photophysical Properties

Electronic spectroscopy, including UV-Vis absorption and circular dichroism (CD), provides insights into the electronic transitions within a molecule and can be particularly informative for chiral compounds like this compound.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the α,β-unsaturated ketone chromophore. The most prominent feature would be the π → π* transition of the conjugated system, which is expected to appear as a strong absorption band in the ultraviolet region, likely around 220-250 nm. A weaker n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is also expected at a longer wavelength, typically in the region of 300-330 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.

As this compound is a chiral molecule, it will exhibit optical activity, which can be studied using circular dichroism spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light. Each electronic transition observed in the UV-Vis spectrum will have a corresponding band in the CD spectrum, with the sign and magnitude of the Cotton effect providing information about the stereochemistry of the molecule. Theoretical calculations, such as those based on time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum and aid in the assignment of the absolute configuration of a chiral center.

Mass Spectrometry for Structural Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₈H₁₀O, MW = 122.16 g/mol ). nist.gov The fragmentation of the molecular ion will provide valuable structural information.

Ketones often undergo characteristic fragmentation pathways. One common fragmentation is the α-cleavage, where the bond adjacent to the carbonyl group is broken. For this compound, this could involve the loss of a CO molecule (m/z 28) to give a fragment at m/z 94, or the loss of an ethyl group (m/z 29) from the bicyclic framework. Another important fragmentation pathway for ketones is the McLafferty rearrangement, although this is less likely in the rigid norbornanone system due to the geometric constraints for the required hydrogen transfer.

The fragmentation of the bicyclic system itself can also lead to characteristic ions. Retro-Diels-Alder reactions are common fragmentation pathways for norbornene-type structures, and while this compound is a saturated bicyclo[2.2.1]heptane derivative, cleavage of the ring system can still produce diagnostic fragment ions. The analysis of the relative abundances of the fragment ions in the mass spectrum allows for the elucidation of the most favorable fragmentation pathways and provides confirmatory evidence for the proposed structure.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 122 | [C₈H₁₀O]⁺ | Molecular Ion |

| 94 | [C₇H₁₀]⁺ | Loss of CO |

| 93 | [C₇H₉]⁺ | Loss of CHO |

| 79 | [C₆H₇]⁺ | Cleavage of the bicyclic ring |

| 66 | [C₅H₆]⁺ | Retro-Diels-Alder type fragmentation |

Computational Chemistry Studies

Computational chemistry provides a powerful theoretical framework to complement experimental investigations, offering detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a widely used computational method for studying the electronic structure and properties of organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations can provide valuable information about its geometry, orbital energies, and reactivity.

DFT calculations can be used to optimize the ground-state geometry of this compound, providing accurate bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the strain within the bicyclic system. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). For an α,β-unsaturated ketone like this compound, the HOMO is likely to have significant contributions from the C=C double bond, while the LUMO will be centered on the conjugated system, particularly the carbonyl carbon.

DFT can also be used to predict various spectroscopic properties. For example, theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. Similarly, vibrational frequencies calculated using DFT can be compared with experimental IR and Raman data to support the assignment of vibrational modes. Time-dependent DFT (TD-DFT) can be employed to predict electronic excitation energies and oscillator strengths, which can be compared with experimental UV-Vis spectra, as well as to predict circular dichroism spectra for chiral molecules.

Quantum Mechanical Calculations of Optical Properties (e.g., Optical Rotation, Vibrational Circular Dichroism)

Quantum mechanical calculations have become an indispensable tool for elucidating the chiroptical properties of molecules like this compound. The absolute configuration of complex chiral molecules, particularly those with rigid skeletons, can be reliably determined by comparing experimentally measured optical properties with those predicted from first principles. Vibrational Circular Dichroism (VCD) spectroscopy, in conjunction with Density Functional Theory (DFT), is a premier method for this purpose. americanlaboratory.com

The standard methodology involves calculating the VCD and infrared (IR) absorption spectra for one enantiomer of the target molecule. americanlaboratory.comresearchgate.net This computed VCD spectrum is then compared to the experimental spectrum. An agreement in the pattern of positive and negative bands (bisignate signals) and relative intensities confirms that the absolute configuration of the sample is the same as the one used in the calculation. americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is assigned to the opposite enantiomer. americanlaboratory.com

For bicyclic ketones within the bicyclo[2.2.1]heptane family, such as camphor, DFT calculations have proven to be highly accurate. dtic.mil The hybrid B3LYP functional, paired with a 6-31G* or larger basis set, has been shown to yield VCD spectra in impressive agreement with experimental results. dtic.miluni-muenchen.de These computational models accurately predict vibrational frequencies and rotational strengths, which are crucial for a correct spectral simulation. dtic.mil The rigidity of the norbornane framework simplifies the computational problem by reducing the number of low-energy conformers that need to be considered, making the spectral prediction more straightforward and reliable compared to highly flexible molecules.

The table below outlines a typical computational protocol for determining the absolute configuration of a bicyclic ketone like this compound using VCD spectroscopy.

| Step | Procedure | Computational Method/Parameters | Purpose |

|---|---|---|---|

| 1 | Geometry Optimization | DFT (e.g., B3LYP/6-31G) | Find the lowest energy structure of a single enantiomer. |

| 2 | Frequency Calculation | DFT (e.g., B3LYP/6-31G) | Calculate harmonic vibrational frequencies, IR intensities, and VCD rotational strengths. |

| 3 | Spectral Simulation | Lorentzian band-shape convolution | Generate a theoretical VCD spectrum from calculated data for visual comparison. |

| 4 | Comparison | Qualitative and quantitative analysis | Compare the calculated spectrum with the experimental VCD spectrum to assign the absolute configuration. |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into the reaction mechanisms involving this compound. As an α,β-unsaturated ketone, its most characteristic reaction is the conjugate (or Michael) addition of nucleophiles to the exocyclic double bond. researchgate.net Density Functional Theory (DFT) is a powerful method for modeling these reactions, allowing for the localization of transition state (TS) structures and the calculation of activation energy barriers. acs.org

The modeling of a Michael addition to this compound would typically involve identifying the transition state for the C-C or C-Nu bond-forming step. This step is often the rate-limiting step of the reaction. comporgchem.com For instance, in the addition of a thiol nucleophile, computations can elucidate whether the mechanism is stepwise (involving a carbanion intermediate) or concerted. researchgate.net DFT calculations using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31+G(d)) can map the potential energy surface of the reaction. acs.org

Recent studies have shown that for some Michael additions, particularly sulfa-Michael additions, calculating the stability of the enolate intermediate formed after the initial nucleophilic attack can provide an excellent prediction of reaction kinetics, bypassing the often complex task of locating the true transition state. nih.gov This approach is computationally less demanding and has been shown to correlate well with experimental rate constants. nih.gov The table below outlines the general steps for computationally modeling the mechanism of a Michael addition reaction involving this compound.

| Step | Description | Computational Approach | Key Output |

|---|---|---|---|

| 1 | Reactant & Product Optimization | Geometry optimization of reactants (this compound, nucleophile) and the final product. | Optimized structures and their electronic energies. |

| 2 | Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) method or similar TS search algorithms. | Geometry of the transition state structure. |

| 3 | Transition State Verification | Frequency calculation on the TS geometry. | A single imaginary frequency corresponding to the reaction coordinate. |

| 4 | Energy Profile Calculation | Calculation of single-point energies with a higher level of theory and inclusion of solvent effects (e.g., IEFPCM). | Activation energy (ΔG‡) and reaction energy (ΔG_rxn). |

Conformational Analysis and Strain Energy Calculations

The structure of this compound is defined by the rigid bicyclo[2.2.1]heptane framework. This inherent rigidity severely restricts the molecule's conformational flexibility, meaning it exists predominantly in a single, well-defined conformation without the multiple low-energy rotamers seen in more flexible cyclic or acyclic systems. Therefore, a detailed conformational analysis searching for multiple stable geometries is generally not necessary for this class of molecules.

A more significant computational investigation for this system is the calculation of its strain energy. The bicyclo[2.2.1]heptane skeleton is known to possess significant ring strain due to the deviation of its bond angles from the ideal sp³ tetrahedral angle and the presence of eclipsing interactions. researchgate.netnih.gov The total strain energy of the parent hydrocarbon, norbornane, has been assessed to be approximately 71.8 kJ·mol⁻¹ (17.2 kcal·mol⁻¹) through a combination of experimental thermochemistry and ab initio calculations. researchgate.net

The introduction of an sp²-hybridized carbonyl group at C2 and an exocyclic methylene group at C3 in this compound alters this strain profile. The trigonal planar geometry at these centers relieves some of the torsional strain associated with the corresponding sp³ centers in norbornane. However, the angle requirements of the sp² centers can introduce new components of angle strain.

The total strain energy can be calculated computationally using several methods. A common approach is the use of isodesmic or homodesmotic reactions, where the energy of the strained molecule is compared to that of a set of unstrained reference compounds in a balanced theoretical reaction. Another direct method involves using pre-calculated group increments at a high level of theory. swarthmore.edu A computational group equivalent approach allows for the strain energy to be defined as the difference between the molecule's calculated enthalpy of formation and the sum of the strain-free group increments. swarthmore.edu

| Compound | Key Structural Features | Reported Strain Energy (kcal/mol) | Factors Modulating Strain in this compound |

|---|---|---|---|

| Norbornane (Reference) | Fully saturated bicyclo[2.2.1]heptane core | ~17.2 researchgate.net | Baseline strain from the bicyclic framework. |

| This compound | sp² carbonyl at C2, sp² exocyclic methylene at C3 | Not explicitly reported, but calculable | - Relief of some torsional strain due to sp² centers.

|

Synthetic Applications and Transformations of 3 Methylene 2 Norbornanone

Role as a Versatile Building Block in Organic Synthesis

3-Methylene-2-norbornanone is a bicyclic organic compound recognized for its utility as a versatile building block in organic synthesis. researchgate.netnih.govtcichemicals.com Its structure, which incorporates a rigid bicyclo[2.2.1]heptan-2-one core with an exocyclic double bond, provides a synthetically valuable combination of reactivity and stereochemical constraint. The α,β-unsaturated ketone moiety is a key feature, allowing the molecule to participate in a wide array of chemical transformations.

This compound serves as a reactant for the preparation of more complex molecules. sigmaaldrich.com For instance, it can undergo photocatalyzed reactions, such as reacting with 4-anisaldehyde in the presence of a tetrabutylammonium (B224687) decatungstate (TBADT) photocatalyst to yield 3-(2-(4-methoxyphenyl)-2-oxoethyl)bicyclo[2.2.1]heptan-2-one. sigmaaldrich.com Furthermore, it is susceptible to nucleophilic attack; treatment with aryl lithium reagents leads to the formation of 2-Aryl-3-methylene-endo-norbornanols. sigmaaldrich.com These examples highlight its function as a foundational unit for constructing more elaborate chemical architectures. nih.govnih.gov

Preparation of Complex Polycyclic Scaffolds and Ring Systems

The inherent structural features of this compound make it a promising substrate for the synthesis of complex polycyclic scaffolds. The conjugated system of the exocyclic double bond and the ketone carbonyl group allows it to function as a dienophile or dipolarophile in cycloaddition reactions, which are powerful methods for forming cyclic compounds. wikipedia.org

Specifically, this compound is a candidate for participating in [4+2] cycloadditions, such as the Diels-Alder reaction, and [3+2] dipolar cycloadditions. wikipedia.orgsci-rad.com In a [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile (in this case, the alkene moiety of this compound) to form a five-membered ring. sci-rad.com Such reactions could be used to fuse a new heterocyclic or carbocyclic ring onto the norbornane (B1196662) framework, thereby generating intricate tetracyclic systems in a single step. nih.govnih.gov The rigid nature of the norbornane backbone can influence the stereochemical outcome of these cycloadditions, offering a pathway to stereochemically defined polycyclic molecules. While the potential is clear, specific, published examples of these cycloadditions with this compound for the express purpose of creating complex fused scaffolds are not extensively detailed in readily available literature.

Synthesis of Specialized Norbornane Derivatives with Defined Stereochemistry

A key application of this compound is in the synthesis of substituted norbornane derivatives where the stereochemistry is precisely controlled. The rigid, bicyclic structure of the molecule provides a platform where facial selectivity can be achieved, directing incoming reagents to attack from the less sterically hindered exo face.

Research has demonstrated its utility in preparing specific, stereochemically defined products. sigmaaldrich.com A notable example is the reaction with aryl lithium reagents, which proceeds via nucleophilic addition to the carbonyl group to selectively produce 2-Aryl-3-methylene-endo-norbornanols. sigmaaldrich.com The stereospecificity of this reaction, yielding the endo-alcohol, underscores the control that the norbornane scaffold exerts on the reaction trajectory. Other transformations, such as the photocatalyzed addition of aldehydes, also yield specific bicyclic products. sigmaaldrich.com

Below is a table summarizing representative transformations that yield specialized norbornane derivatives.

| Reactant | Reagent(s) | Product | Stereochemical Feature |

| This compound | 4-Anisaldehyde, TBADT Photocatalyst | 3-(2-(4-methoxyphenyl)-2-oxoethyl)bicyclo[2.2.1]heptan-2-one | Addition to the methylene (B1212753) group sigmaaldrich.com |

| This compound | Aryl lithium reagents | 2-Aryl-3-methylene-endo-norbornanol | Selective formation of the endo-alcohol isomer sigmaaldrich.com |

Application in the Total Synthesis of Natural Products and Analogues

The norbornane framework is a structural motif present in a number of complex natural products. Therefore, compounds like this compound represent attractive starting materials or intermediates for their total synthesis. The molecule's fixed conformation and functional handles (a ketone and an alkene) allow for predictable, stereocontrolled modifications, a crucial aspect in the multi-step sequences required for natural product synthesis. thieme.de

While this compound is a valuable precursor for creating complex bicyclic systems, its direct application as a starting material in the completed total synthesis of a specific natural product is not prominently featured in a survey of scientific literature. However, its potential is significant. Methodologies that efficiently construct complex molecules with minimal reliance on protecting groups are highly sought after in modern organic synthesis. thieme.de The functional groups of this compound are well-suited for transformations such as cycloadditions, conjugate additions, and functional group interconversions that are central to the logic of synthesizing complex targets like alkaloids or polyketides. researchgate.netthieme.de

Utilisation in Methodologies for Site-Selective Bioconjugation (Chemical Derivatization)

In the field of chemical biology, this compound has emerged as a useful reagent in protocols for the site-selective modification of proteins, a process known as bioconjugation. uchicago.eduresearchgate.net This methodology is critical for developing antibody-drug conjugates, protein-based diagnostics, and understanding protein function. researchgate.net

Specifically, this compound functions as an effective Michael acceptor in a photoredox-catalyzed method for the selective alkylation of methionine residues in proteins. uchicago.edu In this system, a photocatalyst selectively oxidizes a methionine residue to generate a radical intermediate. This intermediate then adds to an electrophilic Michael acceptor like this compound, resulting in a stable, covalent linkage. uchicago.edu

The strained, bicyclic structure of this compound contributes to its reactivity as a radicalophile and helps to prevent undesired side reactions that can occur with other, less constrained Michael acceptors. researchgate.net In studies comparing various Michael acceptors for methionine bioconjugation on the model protein Aprotinin, this compound demonstrated high efficiency, achieving 91% conversion to the desired conjugate product. uchicago.edu

The table below presents comparative data for different Michael acceptors used in this photoredox methionine-selective alkylation.

| Michael Acceptor | Product Conversion (%) |

| This compound | 91% uchicago.edu |

| Phenyl vinyl sulfone | 96% uchicago.edu |

| N-(p-tolyl)maleimide | 93% uchicago.edu |

This high reactivity and selectivity make this compound a valuable tool in the chemical biologist's toolbox for the precise chemical derivatization of native proteins. uchicago.eduresearchgate.net

Future Research Directions and Unexplored Avenues for 3 Methylene 2 Norbornanone Chemistry

Development of Novel Asymmetric Catalytic Transformations

The presence of a prochiral center and a Michael acceptor system in 3-methylene-2-norbornanone makes it an ideal substrate for asymmetric catalysis. Future research should focus on expanding the toolbox of enantioselective transformations beyond established methods.

One promising area is the development of novel catalytic systems for the asymmetric conjugate addition to the exocyclic methylene (B1212753) group. While organocatalysis has been successfully applied to the Michael addition of various nucleophiles to cyclic enones, the steric hindrance of the norbornane (B1196662) scaffold presents a unique challenge. mdpi.comresearchgate.netmdpi.com The design of new, highly active and selective chiral organocatalysts, such as bifunctional thioureas or squaramides, could enable the efficient and enantioselective addition of a wider range of carbon and heteroatom nucleophiles. semanticscholar.orgnih.gov

Another important direction is the exploration of asymmetric Diels-Alder reactions where this compound acts as the dienophile. The development of chiral Lewis acid catalysts, particularly those based on ruthenium or other transition metals, could provide access to complex and optically active polycyclic structures. nih.govnih.gov The ability to control both diastereoselectivity and enantioselectivity in these cycloadditions would be of significant value for the synthesis of natural products and complex pharmaceutical intermediates.

The following table summarizes potential asymmetric catalytic transformations for this compound, with target enantiomeric excess (ee) values based on achievements with analogous substrates.

Table 1: Potential Asymmetric Catalytic Transformations of this compound

| Transformation | Catalyst Type | Potential Nucleophile/Diene | Target ee (%) |

|---|---|---|---|

| Michael Addition | Chiral Organocatalyst (e.g., thiourea) | Malonates, Nitroalkanes | > 95 |

| Michael Addition | Chiral Organocatalyst (e.g., prolinol ethers) | Aldehydes, Ketones | > 90 |

| Diels-Alder Reaction | Chiral Ruthenium-PNNP Complex | Substituted Butadienes | > 90 |

| Diels-Alder Reaction | Chiral Lewis Acid (e.g., Cu(II)-BOX) | Cyclopentadiene (B3395910), Isoprene | > 95 |

Exploration of New Reactivity Modes under Non-Standard Conditions

Investigating the reactivity of this compound under non-standard conditions, such as high pressure, microwave irradiation, or photochemical activation, could unlock novel reaction pathways and provide access to unique molecular architectures.

High-pressure conditions have been shown to promote sterically hindered conjugate addition reactions that fail under atmospheric pressure. nih.gov Applying high pressure to the Michael addition of bulky nucleophiles to this compound could overcome the steric hindrance of the bicyclic frame and lead to the formation of highly substituted and congested products. Such conditions can be essential for the construction of quaternary carbon centers. nih.gov

Microwave-assisted synthesis offers the potential for rapid and efficient functionalization of the norbornanone scaffold. purdue.eduresearchgate.net Exploring microwave-promoted reactions, such as multicomponent reactions or the synthesis of heterocyclic derivatives from this compound, could significantly shorten reaction times and improve yields.

Photocatalysis represents a particularly exciting frontier for exploring new reactivity. The α,β-unsaturated ketone moiety in this compound is a suitable chromophore for visible-light-mediated transformations. Photocatalytic [2+2] cycloadditions with various alkenes could lead to the synthesis of highly strained and complex cyclobutane-fused norbornanones. mdpi.comresearchgate.netnih.gov Furthermore, photoredox catalysis could be employed to generate radical intermediates from this compound, enabling novel cyclization and functionalization reactions. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods for this compound and its derivatives to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, and efficiency. rsc.orgresearchgate.netflinders.edu.au The high surface-to-volume ratio in microreactors can enhance heat and mass transfer, allowing for better control over reaction parameters and potentially leading to improved yields and selectivities. researchgate.net

Future research should focus on developing continuous flow processes for key transformations of this compound, such as catalytic hydrogenations, conjugate additions, and cycloadditions. The use of immobilized catalysts in packed-bed reactors could facilitate catalyst recycling and product purification, making the processes more sustainable and cost-effective.

Furthermore, the integration of these flow modules into automated synthesis platforms would enable the rapid generation of libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. ethz.chescholarship.org The ability to systematically vary substituents and stereochemistry in an automated fashion would accelerate the discovery of new compounds with desired properties. google.comnih.gov

Advanced Materials Science Applications Derived from Norbornanone Architectures

The strained bicyclic structure of the norbornane core imparts unique properties to polymers derived from it. This compound, with its polymerizable exocyclic double bond, is a promising monomer for the synthesis of functional polymers via Ring-Opening Metathesis Polymerization (ROMP). mdpi.comrsc.orgnih.gov

Future research should explore the homopolymerization and copolymerization of this compound to create novel polymers with tailored properties. The presence of the ketone functionality in the repeating unit offers a handle for post-polymerization modification, allowing for the introduction of a wide range of functional groups and the tuning of material properties such as thermal stability, solubility, and mechanical strength. acs.orgresearchgate.netunifr.chresearchgate.net

The resulting norbornanone-containing polymers could find applications in a variety of advanced materials, including:

High-performance thermoplastics: The rigid norbornane backbone can lead to polymers with high glass transition temperatures and excellent thermal stability. mdpi.com

Functional coatings and membranes: The ability to introduce functional groups could be exploited to create materials with specific surface properties or for use in separation technologies.

Biomaterials: The biocompatibility of norbornene-based polymers makes them attractive candidates for applications in tissue engineering and drug delivery. purdue.edu

The following table outlines potential polymer properties based on the incorporation of this compound as a monomer.

Table 2: Potential Properties of Polymers Derived from this compound

| Polymer Type | Potential Monomer Composition | Key Properties | Potential Applications |

|---|---|---|---|

| Homopolymer | This compound | High Tg, Functionalizable | Thermoplastics, Coatings |

| Copolymer | This compound, Norbornene | Tunable Tg, Mechanical Strength | Engineering Plastics |

| Functional Polymer | Post-polymerization modified poly(this compound) | Varied solubility, Biocompatibility | Biomaterials, Membranes |

Computational Design and Prediction of New this compound Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding and predicting the reactivity of this compound. Future research should leverage computational methods to design new reactions and predict their outcomes with high accuracy.

DFT calculations can be used to elucidate the mechanisms of known reactions and to explore the feasibility of new transformations. For example, computational studies can help in understanding the origins of stereoselectivity in asymmetric catalytic reactions by modeling the transition states with different chiral catalysts. This knowledge can then be used to design more effective catalysts.

Furthermore, computational methods can be employed to predict the reactivity of this compound under various conditions. For instance, the activation barriers for different pericyclic reactions, such as Diels-Alder and [2+2] cycloadditions, can be calculated to predict the most favorable reaction pathway.

The integration of machine learning algorithms with computational chemistry could lead to the development of predictive models for the reactivity and stereoselectivity of this compound in a wide range of reactions. These models could be trained on existing experimental and computational data to rapidly screen virtual libraries of reactants and catalysts, thereby accelerating the discovery of new and efficient synthetic methods.

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₀O | |

| Molecular Weight | 122.16 g/mol | |

| LogP | 1.54 | |

| Electrophilicity Index (ω) | 1.45 eV | |

| Stabilization Additive | MEHQ (50–100 ppm) |

Q. Table 2. Reaction Optimization for Photochemical Applications

| Condition | Outcome | Reference |

|---|---|---|

| Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | 90% yield in alkylation | |

| Solvent: AcOEt/n-pentane | Endo-selectivity >95% | |

| Temperature: 25°C | Suppressed polymerization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.